Dimethyl-(3-nitro-5-trifluoromethyl-pyridin-2-yl)-amine
Overview
Description
Dimethyl-(3-nitro-5-trifluoromethyl-pyridin-2-yl)-amine is a chemical compound with the molecular formula C8H8F3N3O2 It is characterized by the presence of a nitro group, a trifluoromethyl group, and a dimethylamine group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl-(3-nitro-5-trifluoromethyl-pyridin-2-yl)-amine typically involves the nitration of a pyridine derivative followed by the introduction of the trifluoromethyl group and the dimethylamine group. One common method involves the following steps:
Nitration: The starting material, 3-trifluoromethylpyridine, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Amination: The nitro compound is then reacted with dimethylamine under basic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl-(3-nitro-5-trifluoromethyl-pyridin-2-yl)-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamine group, to form N-oxides.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, and ethanol as a solvent.
Substitution: Nucleophiles such as thiols or amines, and solvents like dimethylformamide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products
Reduction: Dimethyl-(3-amino-5-trifluoromethyl-pyridin-2-yl)-amine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Oxidation: N-oxides of this compound.
Scientific Research Applications
Dimethyl-(3-nitro-5-trifluoromethyl-pyridin-2-yl)-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Dimethyl-(3-nitro-5-trifluoromethyl-pyridin-2-yl)-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl-(3-nitro-4-trifluoromethyl-pyridin-2-yl)-amine
- Dimethyl-(3-nitro-5-chloromethyl-pyridin-2-yl)-amine
- Dimethyl-(3-nitro-5-fluoromethyl-pyridin-2-yl)-amine
Uniqueness
Dimethyl-(3-nitro-5-trifluoromethyl-pyridin-2-yl)-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its potential biological activity compared to similar compounds with different substituents.
Properties
IUPAC Name |
N,N-dimethyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3O2/c1-13(2)7-6(14(15)16)3-5(4-12-7)8(9,10)11/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APCJOHPBHMWDDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=N1)C(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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